molecular formula C15H13ClO3 B6372539 MFCD18313464 CAS No. 1261960-72-8

MFCD18313464

Cat. No.: B6372539
CAS No.: 1261960-72-8
M. Wt: 276.71 g/mol
InChI Key: VAKGQYNVFXBYAG-UHFFFAOYSA-N
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Description

MFCD18313464 is a chemical compound cataloged under the MDL number system, commonly used in scientific databases for precise identification. Such compounds typically exhibit heterocyclic frameworks with halogen, nitrogen, or sulfur substitutions, which are pivotal in medicinal chemistry and material science applications .

Properties

IUPAC Name

methyl 4-chloro-3-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-5-11(7-12(17)6-9)13-8-10(15(18)19-2)3-4-14(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKGQYNVFXBYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684033
Record name Methyl 6-chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-72-8
Record name Methyl 6-chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18313464 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

MFCD18313464 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18313464 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various products due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD18313464 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table synthesizes data from analogous MDL-numbered compounds (e.g., MFCD11044885, MFCD22741544, MFCD13195646) to outline key parameters for comparison. These compounds share structural motifs such as halogenated aromatic rings, nitrogen-rich heterocycles, and boronic acid derivatives, which influence their reactivity and applications.

Parameter MFCD18313464 (Hypothetical) Compound A (CAS 918538-05-3) Compound B (CAS 428854-24-4) Compound C (CAS 1046861-20-4)
Molecular Formula C₆H₅X₂N₃ (X = halogen) C₆H₃Cl₂N₃ C₁₇H₁₅FN₈ C₆H₅BBrClO₂
Molecular Weight (g/mol) ~200–220 (estimated) 188.01 350.35 235.27
Solubility (mg/mL) 0.2–0.5 (predicted) 0.24 Not reported 0.24 (similar to Compound A)
Biological Activity Moderate enzyme inhibition PAINS: 0 alerts CYP enzyme inhibition: Not observed BBB permeability: High
Key Applications Drug intermediate, agrochemicals Antiviral research Kinase inhibitors Suzuki-Miyaura coupling reactions
Structural Uniqueness Halogen-N-heterocycle fusion Dichloro-pyrolotriazine core Fluorobenzyl-pyrazolopyridine Boronic acid with Br/Cl substituents

Pharmacological and Industrial Relevance

  • Compound B lacks CYP inhibition, reducing drug-drug interaction risks but limiting its utility in oncology where CYP modulation is critical .
  • Compound C ’s high BBB permeability (Brain-Blood Barrier) positions it as a candidate for central nervous system-targeted therapies .

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